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Compound of Interest

Compound Name: JNK Inhibitor VIII

Cat. No.: B1673077 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of JNK Inhibitor VIII

This guide provides a comprehensive overview of JNK Inhibitor VIII, a potent and selective

covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists,

and drug development professionals working in areas such as signal transduction, cancer

biology, and neurodegenerative diseases.

Core Chemical and Physical Properties
JNK Inhibitor VIII, also known as TCS JNK 6o, is a well-characterized small molecule inhibitor.

[1][2] Its fundamental properties are summarized below.

Property Value Source

Alternate Names JNK Inhibitor XVI, TCS JNK 6o [2]

Molecular Formula C₂₉H₂₉N₇O₂ / C₁₈H₂₀N₄O₄ [2][3][4]

Molecular Weight 507.59 g/mol / 356.38 g/mol [5][3][4][6]

CAS Number 1410880-22-6 / 894804-07-0 [2][5]

Appearance Solid, Brown solid [5][7]

Purity ≥95% (HPLC) [7]

Storage Temperature -20°C [7]
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Note: Discrepancies in Molecular Formula and Weight exist in the literature, likely representing

different parent compounds or derivatives. The most frequently cited values are presented.

Solubility Specifications
The solubility of JNK Inhibitor VIII is a critical factor for its application in various experimental

settings.

Solvent Solubility Source

DMSO ≥25.4 mg/mL; 10 mg/mL [2][7]

Ethanol
≥9.24 mg/mL (with

warming/ultrasonic)
[5]

Water Insoluble [5]

DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL [2]

10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL [1]

Mechanism of Action and Signaling Pathway
JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8]

[9][10] Its mechanism relies on forming a covalent bond with a conserved cysteine residue

located near the ATP-binding pocket of the kinases (Cys116 in JNK1/2, Cys154 in JNK3).[9]

[11] This irreversible binding induces a conformational change in the activation loop, which

effectively blocks the binding of substrates like c-Jun, thereby inhibiting their phosphorylation

and downstream signaling.[5][9]

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase

(MAPK) signaling cascade. This pathway is activated by various stress stimuli, including

cytokines, osmotic stress, and UV radiation, and plays a crucial role in regulating processes

like apoptosis, inflammation, and cell differentiation.[5][9]
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JNK signaling pathway with the inhibitory action of JNK Inhibitor VIII.

Potency and Selectivity Profile
JNK Inhibitor VIII demonstrates high potency for JNK isoforms with excellent selectivity over

other kinases. This specificity is crucial for its use as a precise pharmacological probe.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1673077?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673077?utm_src=pdf-body
https://www.benchchem.com/product/b1673077?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3270411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC₅₀ Kᵢ Source

JNK1 4.7 nM / 45 nM 2 nM [12]

JNK2 18.7 nM / 160 nM 4 nM [1][12]

JNK3 1.0 nM 52 nM [1][5][12]

Selectivity:

JNK-IN-8 exhibits over 1000-fold selectivity for JNK1 and JNK2 over other MAP kinases like

ERK2 and p38α/δ.[1]

When profiled against a panel of over 400 kinases, it showed specific binding only to

JNK1/2/3.[5]

While some off-target activity was noted for kinases like FMS and MNK2, the IC₅₀ values

were significantly higher (~200-300 nM), and the compound did not inhibit other kinases with

an IC₅₀ < 1 µM in cellular assays.[13]

Experimental Protocols
A. In Vitro Kinase Assay (Radioactive FlashPlate-based)
This method is used to determine the biochemical potency (IC₅₀) of the inhibitor against purified

kinases.

Reaction Mixture: Prepare a buffer containing 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM

MgCl₂, 100 µM Na₃VO₄, and 0.075 mg/mL Triton X-100.

Component Addition: To the wells of a 384-well plate, add the biotinylated substrate peptide

(2 µM), γ-[³³P]-ATP (5 µM), the JNK enzyme, and varying concentrations of JNK Inhibitor
VIII (typically 3-10,000 nM in 2% DMSO).

Incubation: Incubate the mixture for 1 hour at room temperature to allow the kinase reaction

to proceed.
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Stopping the Reaction: Terminate the reaction by adding 80 µL of a stop buffer containing

100 mM EDTA and 4 M NaCl.

Signal Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash the

plate three times to remove unbound radioactivity.

Data Acquisition: Read the plate using a TopCount microplate reader to quantify the amount

of ³³P incorporated into the substrate peptide.[12]

B. Cellular c-Jun Phosphorylation Assay
This cell-based assay validates the inhibitor's activity within a biological system by measuring

the phosphorylation of a direct JNK substrate, c-Jun.

Cell Culture: Plate cells (e.g., HepG2, HeLa, or A375) in complete media and incubate

overnight.[9][12] For some experiments, serum starve the cells for 18 hours prior to

treatment.[14]

Inhibitor Treatment: Prepare serial dilutions of JNK Inhibitor VIII in DMSO and add them to

the cell media at the desired final concentrations. Incubate for 1 hour.[12]

Pathway Stimulation: Induce the JNK pathway by treating cells with an agonist like

Anisomycin (2 µM) or TNFα for a specified period (e.g., 30-60 minutes).[9][12][14]

Cell Lysis: Harvest the cells in a lysis buffer containing protease and phosphatase inhibitors.

[12][14]

Protein Analysis: Analyze the cell lysates for phosphorylated c-Jun (p-c-Jun) levels using

methods such as Western blotting, ELISA, or high-content imaging with phospho-specific

antibodies.[9][12]
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A typical experimental workflow for a cellular c-Jun phosphorylation assay.

C. In Vivo Pharmacokinetic Studies
Pharmacokinetic profiles have been determined in Sprague-Dawley rats.[12]

Administration: Administer JNK Inhibitor VIII to the animals.

Sample Collection: Collect blood samples at various time points.

Analysis: Analyze plasma concentrations of the compound to determine parameters like half-

life, clearance, and bioavailability.
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Results: Studies have shown that this compound has a short half-life of approximately 1

hour, with rapid clearance and low bioavailability, attributed to rapid oxidative metabolism.

[12] In mouse models, it has been administered intraperitoneally at doses of 20-30 mg/kg to

assess its effect on tumor growth.[11][15]

Conclusion
JNK Inhibitor VIII is a highly potent and selective tool for investigating JNK-dependent

signaling. Its irreversible, covalent mechanism of action provides sustained inhibition, making it

valuable for both in vitro and cellular studies. While its pharmacokinetic properties may present

challenges for systemic therapeutic use without further optimization, its well-defined chemical

properties and high selectivity make it an essential probe for elucidating the complex roles of

the JNK signaling pathway in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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